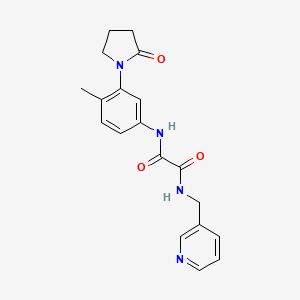

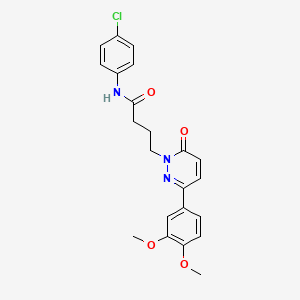

![molecular formula C24H24N2O2 B2803495 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide CAS No. 942013-67-4](/img/structure/B2803495.png)

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide” is a compound that is related to Apixaban . Apixaban is a direct inhibitor of activated factor X (FXa) and is used for the prevention and treatment of various thromboembolic diseases .

Synthesis Analysis

The synthesis of compounds related to “N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide” involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic tetrahydropyrazolopyridinone scaffold . It also includes a 4-methoxyphenyl group and a 4-(2-oxopiperidin-1-yl)phenyl group .Chemical Reactions Analysis

Apixaban, a related compound, acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . It produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately .Wissenschaftliche Forschungsanwendungen

Antibacterial and Enzyme Inhibition

Compounds structurally related to the specified chemical have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. For instance, derivatives of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides exhibited potent antibacterial properties and moderate to weak enzyme inhibition capabilities (Abbasi et al., 2015).

Anticancer Activity

Another research domain involves the synthesis of novel derivatives for pharmacological evaluations, such as toxicity assessment, tumor inhibition, and antioxidant actions. For example, heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives were assessed for their anticancer potential, showing significant activity in tumor inhibition and toxicity assessment (Faheem, 2018).

Drug Design and Synthesis

Design and synthesis of derivatives with potential therapeutic applications are critical. A study on N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives highlighted their design for specific pharmacological targets, emphasizing the importance of structural modifications for desired biological activities (Yang Jing, 2010).

Neuroprotective and Neurotropic Activities

Compounds related to the specified chemical structure have been explored for their neuroprotective and neurotropic effects, including sedative, anticonvulsant, and antidepressant activities. This underscores the potential application of such compounds in treating neurological disorders (Roma et al., 1978).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c1-17-15-20(12-13-22(17)26-14-5-4-11-24(26)28)25-23(27)16-19-9-6-8-18-7-2-3-10-21(18)19/h2-3,6-10,12-13,15H,4-5,11,14,16H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDLUUZCGRQFGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCCC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B2803412.png)

![2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2803415.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2803417.png)

![Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester](/img/structure/B2803419.png)

![8-(2,6-Difluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803420.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide](/img/structure/B2803425.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B2803428.png)

![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2803433.png)